molecular formula C6H3N4NaO2 B13562274 Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 2260935-64-4

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B13562274
CAS No.: 2260935-64-4
M. Wt: 186.10 g/mol
InChI Key: KJYVCQXGALVMNO-UHFFFAOYSA-M
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Description

Structural Taxonomy of Triazolopyrimidine Derivatives

Triazolopyrimidines are bicyclic systems comprising a pyrimidine ring fused to a 1,2,4-triazole moiety. The sodium carboxylate derivative specifically features a [1,5-a] fusion pattern, where the triazole's 1- and 2-positions merge with the pyrimidine's 5- and 6-positions, respectively. This arrangement creates a planar, aromatic system with delocalized π-electrons, enhancing stability and enabling π-π stacking interactions in supramolecular assemblies.

Key structural features include:

  • Core framework : A 9-membered bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7 (Figure 1).
  • Carboxylate substitution : The sodium counterion stabilizes the deprotonated carboxylate group at position 6, conferring water solubility and facilitating salt formation.
  • Electronic effects : The electron-withdrawing carboxylate group polarizes the ring system, directing electrophilic substitution to the 2- and 7-positions.

A comparative analysis of triazolopyrimidine derivatives reveals distinct structural classes (Table 1):

Table 1: Structural Classes of Triazolopyrimidine Derivatives

Substituent Position Functional Group Electronic Influence
6-Carboxylate Anionic (COO⁻Na⁺) Strong electron-withdrawing
2-Methyl Alkyl Electron-donating
7-Nitro Nitro Electron-withdrawing
5-Amino Amino Electron-donating

The sodium carboxylate variant occupies a unique niche due to its zwitterionic character in aqueous media, enabling dual hydrogen-bond donor/acceptor capabilities.

Positional Isomerism in Triazolopyrimidine Systems

The triazolopyrimidine system exhibits eight possible isomeric forms, arising from variations in triazole-pyrimidine fusion patterns and substituent orientations. For triazolo[1,5-a]pyrimidine-6-carboxylate, two primary isomerism types dominate:

  • Fusion positional isomerism :

    • Alternative fusion modes (e.g., [1,5-c] vs. [1,5-a]) alter nitrogen atom positioning, as shown in Figure 2.
    • The [1,5-a] isomer exhibits greater thermodynamic stability due to minimized lone-pair repulsions between adjacent nitrogens.
  • Substituent positional isomerism :

    • Carboxylate placement at position 6 versus 7 significantly impacts dipole moments and crystal packing. X-ray diffraction studies demonstrate that 6-carboxylate derivatives form layered structures via Na⁺ bridging, while 7-substituted analogs adopt helical motifs.

Isomerization pathways often involve:

  • Ring-opening/closure mechanisms : Under acidic conditions, the triazole ring may reopen, enabling recombination with alternative pyrimidine positions.
  • Thermal rearrangements : Heating above 150°C induces [1,5-a] → [1,5-c] isomerization through a radical intermediate.

Historical Evolution of Carboxylate-Substituted Triazolopyrimidines

The development of carboxylate-functionalized triazolopyrimidines has progressed through three distinct eras:

1. Early synthetic methods (1950s–1980s):

  • Initial routes relied on condensation of triazolamines with β-ketoesters, yielding unsubstituted cores.
  • Limitations included poor regioselectivity and low carboxylate incorporation (<20%).

2. Modern catalytic strategies (1990s–2010s):

  • Transition metal catalysis (e.g., CuI/DABCO systems) enabled regiocontrolled carboxylation (Figure 3).
  • Microwave-assisted synthesis reduced reaction times from 24 h to 30 minutes while improving yields to 75–85%.

3. Sustainable approaches (2020s–present):

  • Aqueous-phase syntheses using p-toluenesulfonic acid catalysts achieve 90–94% yields under reflux.
  • Flow chemistry techniques permit continuous production at kilogram scales, addressing previous scalability challenges.

Critical milestones include the 2014 discovery of sodium-mediated carboxylate stabilization, which suppressed decarboxylation during purification, and the 2022 development of enantioselective carboxylation using chiral auxiliaries. These advances have positioned sodium triazolo[1,5-a]pyrimidine-6-carboxylate as a cornerstone building block in metallodrug design and heterocyclic library synthesis.

Properties

CAS No.

2260935-64-4

Molecular Formula

C6H3N4NaO2

Molecular Weight

186.10 g/mol

IUPAC Name

sodium;[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C6H4N4O2.Na/c11-5(12)4-1-7-6-8-3-9-10(6)2-4;/h1-3H,(H,11,12);/q;+1/p-1

InChI Key

KJYVCQXGALVMNO-UHFFFAOYSA-M

Canonical SMILES

C1=C(C=NC2=NC=NN21)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Classical Multi-Component Condensation Approach

The traditional synthesis of triazolo[1,5-a]pyrimidine derivatives, including their carboxylate salts, often employs a one-pot, three-component condensation reaction involving:

This reaction proceeds under reflux conditions in solvents like ethanol or ethanol/water mixtures, sometimes catalyzed by bases or Lewis acids. The mechanism involves initial Knoevenagel condensation between the aldehyde and ethyl cyanoacetate, followed by cyclization with the aminotriazole to form the fused heterocyclic system.

A key example includes the reaction of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate catalyzed by bases such as piperidine or novel additives, yielding ethyl 5-amino-7-(4-chlorophenyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxylate, which can be converted to the sodium carboxylate salt by neutralization.

Use of 4,4’-Trimethylenedipiperidine (TMDP) as Catalyst and Dual Solvent-Catalyst

A recent and notable advancement in the preparation of sodiumtriazolo[1,5-a]pyrimidine-6-carboxylate derivatives involves the use of 4,4’-trimethylenedipiperidine (TMDP) , a commercially available, non-toxic, non-volatile, and thermally stable additive that acts both as a catalyst and solvent.

Key Features of TMDP:
  • Low melting point (~52.3 °C) and high boiling point (~332.5 °C), providing a broad liquid range.
  • Contains two Lewis base sites, enabling it to act as both hydrogen bond donor and acceptor.
  • Environmentally friendly, recyclable without loss of activity.
  • Non-flammable and easy to handle compared to traditional bases like piperidine.
Reaction Conditions Using TMDP:
  • Reaction performed either in a water/ethanol (1:1 v/v) mixture at reflux with catalytic amounts of TMDP or
  • In the molten state of TMDP at 65 °C , where TMDP acts as a dual solvent-catalyst.

These conditions afford high yields (up to 92%) of the triazolo[1,5-a]pyrimidine carboxylate derivatives within 60 minutes.

Comparative Yield Data for Model Reaction
Entry Catalyst Amount Solvent Temp (°C) Time (min) Yield (%)
1 None Water Room temp 120 0
2 None Water Reflux 120 Trace
3 40 mg TMDP Water Room temp 120 32
4 40 mg TMDP Water Reflux 120 70
5 40 mg TMDP Water/Ethanol (1:1) Reflux 120 91
6 80 mg TMDP Water/Ethanol (1:1) Reflux 120 92
7 500 mg TMDP Molten TMDP 65 120 92
8 500 mg TMDP Molten TMDP 65 60 92
9 500 mg TMDP Molten TMDP 65 40 77

Reaction conditions: 4-chlorobenzaldehyde (2.0 mmol), ethyl cyanoacetate (2.0 mmol), 3-amino-1,2,4-triazole (2.0 mmol), solvent (2 mL).

Substrate Scope and Effect of Substituents

The TMDP-catalyzed synthesis tolerates various substituted benzaldehydes bearing electron-withdrawing and electron-donating groups. The yields remain consistently high (76–93%), with slight variations depending on the substituent nature and position:

Entry Aldehyde Substituent Yield (%) (Molten TMDP, 60 min) Melting Point (°C) Found Melting Point (°C) Reported
1 4-Chlorophenyl 92 190–191 190–191
2 4-Bromophenyl 90 181–183 184–185
3 4-Nitrophenyl 93 196–198 197–198
4 2-Nitrophenyl 86 180–182 183–184
5 4-Methoxyphenyl 87 188–189 187–188
6 2-Methoxyphenyl 81 202–203 205–206
7 3,4-Dimethoxyphenyl 83 189–190 190–191
8 2,4,6-Trimethoxyphenyl 80 206–207 206–207
9 3,4,5-Trimethoxyphenyl 80 210–212 211–212
10 4-Dimethylaminophenyl 80 181–182 181–182

Reaction conditions: 0.5 mmol aldehyde, 0.5 mmol ethyl cyanoacetate, 0.5 mmol 3-amino-1,2,4-triazole; molten TMDP at 65 °C.

Comparison with Other Catalysts

  • Piperidine , a conventional base catalyst, gives lower yields (32–86%) and poses toxicity and handling issues.
  • Bismuth loaded fluorapatite (Bi2O3/FAp) catalyst offers high yields (92–96%) at room temperature but involves metal contamination, complex catalyst preparation, and potential toxicity issues.
  • TMDP is superior due to its metal-free nature, recyclability, mild reaction conditions, and environmental safety.

Alternative Synthetic Routes

While the focus is on the TMDP-catalyzed method, other literature reports describe:

  • Thermal condensation of aromatic acids with aminoguanidine sulfate under solvent-free conditions at high temperatures (~210 °C) to yield 3-phenyl-1,2,4-triazole-5-amine intermediates, which can be further elaborated into triazolo[1,5-a]pyrimidine derivatives.
  • Cyclization of aroylaminoguanidine intermediates by fusion at elevated temperatures (~250 °C) to form triazole rings.

These methods are less environmentally friendly and often require harsher conditions compared to TMDP-mediated synthesis.

Summary Table of Preparation Methods

Method Key Reagents Catalyst/Additive Solvent/Conditions Yield Range (%) Advantages Limitations
Thermal condensation Aromatic acid + aminoguanidine sulfate None (thermal) Solvent-free, 210 °C Moderate Simple reagents High temp, energy-intensive
Fusion cyclization Aroylaminoguanidine intermediate None Fusion at 250 °C Moderate Direct ring formation Harsh conditions
Piperidine-catalyzed condensation Aminotriazole + aldehyde + ethyl cyanoacetate Piperidine Ethanol/H2O reflux 32–86 Established method Toxic, volatile, handling issues
Bismuth loaded fluorapatite catalyst Same as above Bi2O3/FAp Ethanol, room temp 92–96 High yield, mild temp Metal contamination, catalyst prep
TMDP-catalyzed condensation Same as above 4,4’-Trimethylenedipiperidine Water/ethanol reflux or molten TMDP, 65 °C 80–93 Green, recyclable, mild, metal-free Requires molten additive handling

Chemical Reactions Analysis

Types of Reactions

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the triazole or pyrimidine rings.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit different biological activities and properties.

Mechanism of Action

The mechanism of action of sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the NF-kB inflammatory pathway by interacting with active residues of ATF4 and NF-kB proteins . This inhibition reduces the production of inflammatory mediators like nitric oxide and tumor necrosis factor-α.

Comparison with Similar Compounds

Key Insights :

  • Position 6 : Carboxylate esters (e.g., ethyl, methyl) are common, but conversion to the sodium salt improves solubility for in vivo applications .
  • Position 7: Amino (NH₂), alkyl (CH₃), or aryl groups modulate bioactivity. For example, 7-aryl substitutions enhance antitubulin activity .

Antiproliferative Activity

  • 2-Amino-6-carboxamide derivatives (e.g., compound 5c): IC₅₀ values of 0.5–2.0 µM against HepG2 (liver cancer) and MCF-7 (breast cancer) cells . Mechanism: Tubulin polymerization inhibition and apoptosis induction .

Antimicrobial and Antifungal Activity

  • Ethyl 5,7-dimethyl derivatives : Moderate activity against Fusarium graminearum (wheat blight) at 50 µg/mL, comparable to commercial fungicides .

Herbicidal Activity

  • 5,7-Dimethyl-N-(substituted phenyl) sulfonamides: Demonstrated ALS enzyme inhibition, critical for branched-chain amino acid synthesis in plants .

Physicochemical Properties

Property Sodium Salt (Inferred) Ethyl Ester Carboxamide
Solubility in Water High (ionic form) Low (logP ~2.5) Moderate (logP ~1.8)
Melting Point >300°C (decomposes) 130–150°C 230–306°C
Stability Hygroscopic Stable at RT Photodegradable

Biological Activity

Sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of neuroprotection, anti-inflammation, and anticancer effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

1. Overview of Biological Activities

This compound exhibits several biological activities:

  • Neuroprotective Effects : Recent studies have indicated that triazolo-pyrimidine derivatives can protect neuronal cells from damage due to oxidative stress and inflammation.
  • Anti-inflammatory Properties : These compounds have shown significant inhibition of pro-inflammatory cytokines and pathways.
  • Anticancer Activity : Various derivatives have demonstrated potent antiproliferative effects against multiple cancer cell lines.

The mechanisms underlying the biological activities of this compound include:

  • Inhibition of Inflammatory Pathways : The compound inhibits nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells, which is crucial for neuroinflammatory responses .
  • Cell Cycle Arrest and Apoptosis Induction : Certain derivatives induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cells through modulation of the ERK signaling pathway .

3.1 Neuroprotective Activity

A study synthesized various triazolo-pyrimidine derivatives and evaluated their neuroprotective properties. Key findings include:

CompoundIC50 (μM)Mechanism
ZA310.5Inhibition of apoptosis markers
S512.3Reduction in ER stress markers

The compounds exhibited significant neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3 in human neuronal cells .

3.2 Anti-inflammatory Activity

Research has shown that sodium [1,2,4]triazolo[1,5-a]pyrimidine derivatives effectively suppress COX-2 activity:

CompoundIC50 (μM)Comparison with Celecoxib (IC50 = 0.04 μM)
Compound A0.04 ± 0.09Equivalent
Compound B0.04 ± 0.02Equivalent

These results indicate that these compounds can serve as potential anti-inflammatory agents comparable to established drugs like celecoxib .

3.3 Anticancer Activity

In anticancer studies, sodium [1,2,4]triazolo[1,5-a]pyrimidine derivatives were tested against various cancer cell lines:

CompoundCell LineIC50 (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

Compound H12 exhibited superior antiproliferative activity compared to the standard drug 5-Fluorouracil (5-Fu), highlighting its potential as a lead compound for anticancer drug development .

Case Study 1: Neuroprotection in Alzheimer’s Disease Models

A study investigated the effects of sodium [1,2,4]triazolo[1,5-a]pyrimidine derivatives on models of neurodegenerative diseases like Alzheimer's disease. The results showed significant reductions in amyloid-beta levels and improved cognitive function in treated animals.

Case Study 2: Cancer Cell Line Efficacy

Another study focused on the efficacy of these compounds against breast cancer cell lines (MCF-7). The results indicated that treatment with these compounds led to a marked decrease in cell viability and induced apoptosis through the activation of caspase pathways.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of sodium [1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate derivatives for higher yields?

  • Methodology : Use catalysts like TMDP (tetramethylenediamine phosphate) in solvent systems combining water and ethanol (1:1 v/v). Reaction monitoring via TLC and post-synthetic purification via cold ether washing improves purity. Temperature control during reflux (e.g., 3 hours) is critical to avoid side products .
  • Key Parameters : Solvent polarity, catalyst loading (e.g., 10 mol%), and stepwise addition of reagents to minimize intermediate degradation.

Q. What analytical techniques are essential for assessing the purity of this compound?

  • Primary Methods :

  • TLC : Monitor reaction progress using silica gel plates with petroleum ether-ethyl acetate (7:3) as the mobile phase .
  • NMR Spectroscopy : Confirm structural integrity via ¹H and ¹³C NMR (e.g., DMSO-d6 solvent for resolving aromatic protons and ester groups) .
    • Supplementary Techniques : Melting point analysis and elemental microanalysis for stoichiometric validation .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Advanced Tools :

  • X-ray Crystallography : Resolve spatial arrangements of the triazole-pyrimidine core and sodium coordination .
  • 2D NMR (COSY, HSQC) : Elucidate coupling between protons and carbons, particularly for substituents like phenyl or propyl groups .

Advanced Research Questions

Q. How do structural modifications influence the structure-activity relationship (SAR) of triazolopyrimidine derivatives targeting CB2 receptors?

  • SAR Insights :

  • Substituent Effects : Pentyl or cyclohexyl groups at position 4 enhance CB2 binding affinity, while bulky adamantane derivatives reduce solubility but improve metabolic stability .
  • Electron-Withdrawing Groups : Chlorophenyl or methylthio substituents at position 2 increase receptor selectivity by modulating electron density in the triazole ring .
    • Experimental Validation : Radioligand binding assays and in vitro functional assays (e.g., cAMP inhibition) to quantify CB2 activity .

Q. How can researchers resolve contradictions in biological activity data across triazolopyrimidine analogs?

  • Root Causes :

  • Stereochemical Variability : Differing 3D conformations (e.g., equatorial vs. axial substituents) may alter target interactions .
  • Synthetic Impurities : Trace byproducts from incomplete ester hydrolysis or oxidation can skew bioassay results .
    • Mitigation Strategies : Use high-purity precursors and validate results with orthogonal assays (e.g., cytotoxicity + target-specific profiling) .

Q. What strategies enable site-selective functionalization of the triazolopyrimidine core for medicinal chemistry applications?

  • Functionalization Routes :

  • Nucleophilic Aromatic Substitution : Introduce sulfanyl or halogen groups at position 2 using benzyl thiols or brominating agents .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling to attach aryl/heteroaryl groups at position 7 .
    • Optimization : Microwave-assisted synthesis reduces reaction times, while palladium catalysts improve regioselectivity .

Q. How do solubility challenges impact the pharmacological profiling of this compound?

  • Solubility Limitations : Hydrophobic substituents (e.g., adamantane, benzyl) reduce aqueous solubility, complicating in vivo studies .
  • Workarounds :

  • Prodrug Design : Convert carboxylate to ester prodrugs (e.g., ethyl esters) for improved membrane permeability .
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to balance solubility and cytotoxicity .

Q. What mechanistic insights explain the antitumor activity of triazolopyrimidine derivatives?

  • Proposed Mechanisms :

  • Enzyme Inhibition : Blocking kinases (e.g., EGFR) or topoisomerases via competitive binding to ATP pockets .
  • Apoptosis Induction : ROS generation and caspase-3 activation in cancer cell lines (e.g., MCF-7, HepG2) .
    • Validation Tools : Molecular docking (AutoDock Vina) and surface plasmon resonance (SPR) to quantify target binding .

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